Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-
Description
Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- (CAS No. 643087-24-5) is a brominated aromatic amine featuring a 1-methylpyrrolidin-3-yloxy substituent at the 2-position of the benzene ring. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (pyrrolidinyloxy) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in related brominated benzenamine derivatives (e.g., ).
Properties
IUPAC Name |
4-bromo-2-(1-methylpyrrolidin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-5-4-9(7-14)15-11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQUTUWEFBKPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- typically involves the reaction of 4-bromoaniline with 1-methyl-3-pyrrolidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines.
Oxidation Reactions: Products include corresponding oxides and quinones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Synthesis Intermediates :
- Benzenamine derivatives are often utilized as intermediates in the synthesis of various pharmaceutical agents. The specific structure of benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- allows for the introduction of diverse functional groups, facilitating the creation of more complex molecules necessary for drug development.
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Therapeutic Properties :
- Research indicates that compounds similar to benzenamine can exhibit significant therapeutic properties, including anti-inflammatory and analgesic effects. Studies focusing on their interactions with biological targets help elucidate their mechanisms of action and potential safety profiles.
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Binding Affinities :
- Investigations into the binding affinities of this compound with various receptors can provide insights into its efficacy as a therapeutic agent. Such studies are crucial for understanding how modifications in structure can enhance or diminish biological activity.
Agricultural Applications
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Pesticide Development :
- Benzenamine derivatives are also explored for use in agricultural chemicals, particularly as potential pesticides. Their ability to interact with biological systems makes them candidates for developing effective pest control agents.
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Herbicides :
- The compound's structural features may allow it to act as a selective herbicide, targeting specific plant pathways while minimizing harm to non-target species. This application is vital for sustainable agricultural practices.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of benzenamine derivatives, demonstrating their potential utility in various applications:
- Synthesis Methods : Various synthetic pathways have been developed for creating benzenamine derivatives, emphasizing controlled reactions that allow for the introduction of desired functional groups.
- Biological Activity Studies : Research has shown that certain derivatives exhibit promising bioactivity, leading to further investigations into their pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2-(imino-2-pyridinylmethyl)benzenamine
- Structure: Replaces the pyrrolidinyloxy group with a pyridine-linked imino group (C12H10BrN3) .
- Key Differences: Electronic Effects: The pyridine ring’s aromaticity introduces conjugation, reducing basicity compared to the saturated pyrrolidine. Hydrogen Bonding: The imino group (–NH–) enables stronger hydrogen bonding vs. the ether oxygen in the target compound. Physical Properties: Melting point 96.5–100°C , higher than typical for pyrrolidinyloxy analogs, likely due to pyridine’s planar structure enhancing crystal packing.
4-[(1-Methyl-4-piperidinyl)oxy]-3-(trifluoromethyl)benzenamine
4-Bromo-3-methylbenzenamine
- Structure : Simpler analog with a methyl group at the 3-position (C7H8BrN) .
- Key Differences :
- Polarity : Lacking the polar pyrrolidinyloxy group, this compound is less water-soluble but more volatile.
- Reactivity : Methyl groups are less sterically hindering, favoring electrophilic substitution reactions at the 2- and 6-positions.
- Applications : Used as a building block in dyes and agrochemicals, highlighting the bromoaniline core’s utility in industrial chemistry .
Schiff Base Derivatives of Benzenamine
- Structure: Schiff bases like (15E)-4-((4E)-4-((E)-3-phenylallylideneamino)phenylsulfonyl)-N-((E)-3-phenylallidene)benzenamine feature imine (–CH=N–) and sulfonyl groups .
- Key Differences :
Data Tables
Biological Activity
Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: CHBrNO
- Molecular Weight: 240.12 g/mol
- CAS Number: 583-75-5
- IUPAC Name: 4-bromo-2-(1-methylpyrrolidin-3-yloxy)aniline
The compound features a bromine atom and a pyrrolidine moiety, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- exhibit significant anticancer properties. For instance:
- Case Study: A derivative of the compound demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis through caspase activation pathways. The study highlighted a mechanism involving the inhibition of the X-linked inhibitor of apoptosis protein (XIAP), which is crucial for cancer cell survival .
Antimicrobial Activity
Research has shown that halogenated anilines can possess antimicrobial properties:
- Findings: In vitro tests revealed that compounds with similar structures to Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the disruption of bacterial cell membranes .
Neuropharmacological Effects
The pyrrolidine component suggests potential applications in neuropharmacology:
- Mechanism: Compounds containing pyrrolidine rings have been noted for their ability to modulate neurotransmitter systems, particularly GABAergic pathways. This modulation can lead to anxiolytic effects in animal models .
Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
